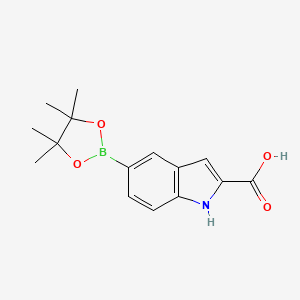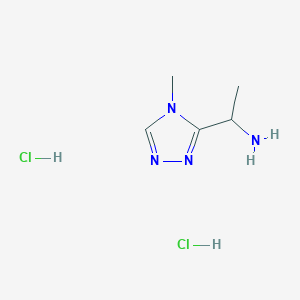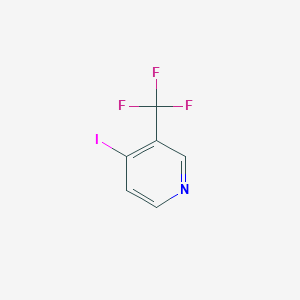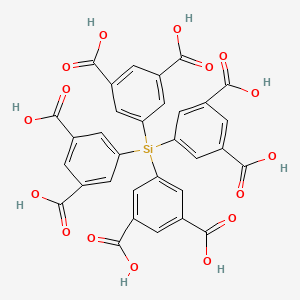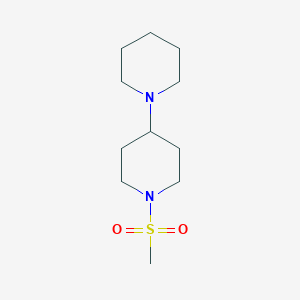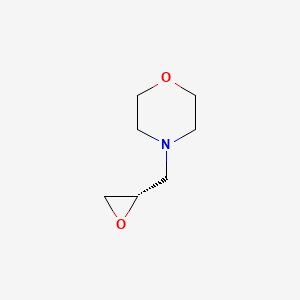
(S)-4-(环氧-2-基甲基)吗啉
描述
(S)-4-(oxiran-2-ylmethyl)morpholine, also known as MEMO, is a chiral epoxide that has been extensively studied for its potential as a versatile building block in organic synthesis. MEMO has also been found to exhibit interesting biological properties, such as antitumor, antifungal, and antiviral activities.
科学研究应用
Green Polymerization
The compound “(S)-4-(oxiran-2-ylmethyl)morpholine” can be used in the green polymerization process . The monomer is prepared by the reaction of morpholine with epichlorohydrine followed by treatment with sodium hydroxide. The green polymerization is performed in bulk under suitable conditions .
Synthesis of New Morpholino Derivatives
“(S)-4-(oxiran-2-ylmethyl)morpholine” can be synthesized and converted into new morpholino derivatives of propan-2-ols and butan-4-olides . This opens up a new avenue for the creation of novel organic compounds.
Use in Medical Science
The oxime functional group, which is a part of “(S)-4-(oxiran-2-ylmethyl)morpholine”, finds extensive applications in medical science . It can be used in the synthesis of various pharmaceutical compounds.
Use in Catalysis
The oxime functional group in “(S)-4-(oxiran-2-ylmethyl)morpholine” also finds use in catalysis . It can act as a catalyst in various chemical reactions, enhancing the rate of reaction.
Organic Functional Group Transformations
“(S)-4-(oxiran-2-ylmethyl)morpholine” can be used in organic functional group transformations . It can help in the conversion of one functional group to another, aiding in the synthesis of a wide range of organic compounds.
6. Recognition of Essential and Toxic Analytes The oxime functional group in “(S)-4-(oxiran-2-ylmethyl)morpholine” can be used in the recognition of essential and toxic analytes . This can be particularly useful in analytical chemistry for the detection and quantification of various substances.
作用机制
Target of Action
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to inhibit cell cycle-related kinases such as cyclin-dependent kinases and glycogen synthase kinase-3β . These kinases play crucial roles in cell cycle regulation and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it may affect pathways related to cell cycle regulation and cellular signaling .
Pharmacokinetics
A related compound, 5-bromoindirubin 3’-(o-oxiran-2-ylmethyl)oxime, has been reported to be a poor substrate and a suicide inhibitor for epoxide hydrolase, an enzyme primarily responsible for its metabolism . This suggests that the compound may have unique pharmacokinetic properties that impact its bioavailability.
Result of Action
Related compounds have been reported to suppress cancer cell growth , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the efficacy of related compounds has been reported to be influenced by the presence of certain enzymes, such as epoxide hydrolase .
属性
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(oxiran-2-ylmethyl)morpholine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)

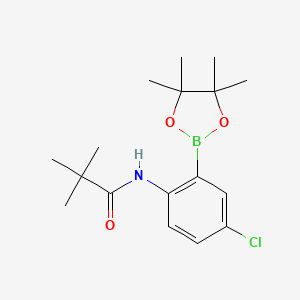
![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)
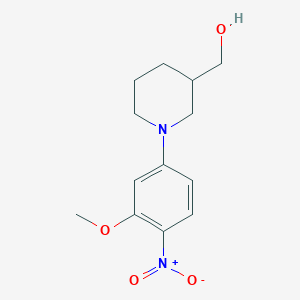
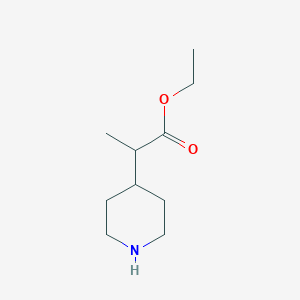
![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)
